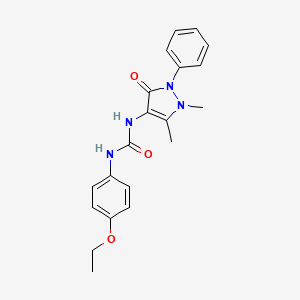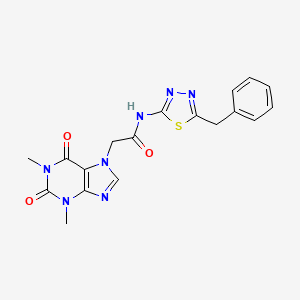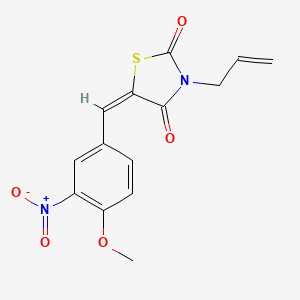![molecular formula C21H20FN3O5S B3537402 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B3537402.png)
2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide
Overview
Description
2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a furan-2-ylmethyl substituent and a glycine derivative linked to a 3-fluorophenyl and methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the glycine derivative, followed by the introduction of the 3-fluorophenyl and methylsulfonyl groups. The final step involves coupling the glycine derivative with the furan-2-ylmethyl benzamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide
- 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide
- 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide
Uniqueness
The uniqueness of 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(furan-2-ylmethyl)benzamide lies in the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[2-(3-fluoro-N-methylsulfonylanilino)acetyl]amino]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c1-31(28,29)25(16-7-4-6-15(22)12-16)14-20(26)24-19-10-3-2-9-18(19)21(27)23-13-17-8-5-11-30-17/h2-12H,13-14H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQPZEQUXCEMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CO2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]-3-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B3537320.png)
![N~1~-[4-(morpholinosulfonyl)phenyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B3537336.png)
![3-chloro-N-(4-{[(isobutyrylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3537338.png)
![(4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B3537346.png)
![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B3537350.png)
![4-[(5-bromo-2-hydroxybenzyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B3537351.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide](/img/structure/B3537369.png)


![1-[(4-bromophenyl)carbonothioyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3537377.png)
![N-(3-chlorophenyl)-2-{[1-(4-nitrophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B3537383.png)
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3537407.png)

